1-(3-Bromophenyl)pyrrolidine hydrochloride basic properties
1-(3-Bromophenyl)pyrrolidine hydrochloride basic properties
An In-Depth Technical Guide to the Core Basic Properties of 1-(3-Bromophenyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Bromophenyl)pyrrolidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental physicochemical and basic properties, spectroscopic characteristics, and common synthetic pathways. Emphasis is placed on the causality behind its chemical behavior, particularly its basicity, which is influenced by the electronic effects of the substituted aromatic ring. The guide also outlines its applications as a pharmaceutical intermediate, details critical safety and handling protocols, and provides representative experimental workflows to illustrate its practical use. This document serves as an essential resource for researchers leveraging this compound in the synthesis of novel drug candidates and complex organic molecules.
Introduction: The Significance of the Pyrrolidine Scaffold
Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, with the pyrrolidine ring being one of the most prevalent five-membered saturated systems.[1] Its significance stems from several key attributes:
-
Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]
-
Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for modulating a molecule's biological activity and pharmacokinetic profile.
-
Synthetic Versatility: The pyrrolidine nucleus is present in numerous natural alkaloids, such as nicotine, and serves as a core component in a wide array of synthetic drugs, including Captopril and various racetams.[2]
1-(3-Bromophenyl)pyrrolidine hydrochloride is a strategically functionalized derivative that capitalizes on these advantages. The presence of a bromine atom on the phenyl ring offers a reactive handle for further chemical modification, typically through metal-catalyzed cross-coupling reactions. It is primarily utilized as a crucial intermediate in the synthesis of novel drug candidates, particularly those targeting central nervous system (CNS) disorders, inflammation, and chronic pain.[3] This guide will explore the core properties that make it a valuable tool for drug development professionals.
Physicochemical and Basic Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and analysis.
Chemical Structure and Identification
The compound consists of a pyrrolidine ring N-substituted with a 3-bromophenyl group, supplied as a hydrochloride salt. The salt form enhances stability and improves handling characteristics compared to the free base.
| Identifier | Value | Source |
| Chemical Name | 1-(3-Bromophenyl)pyrrolidine hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₃BrClN | |
| Molecular Weight | 262.57 g/mol | |
| CAS Number | 1203681-69-9 (Related) | [3] |
| MDL Number | MFCD12913930 |
Physical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Solubility | Miscible with water and most organic solvents (as free base) | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place | [5][6] |
Core Basic Properties: An Analysis of pKa
The basicity of the pyrrolidine nitrogen is a defining characteristic of this molecule. As a secondary amine, pyrrolidine is typically basic, with the conjugate acid of the parent pyrrolidine having a pKa of 11.27.[4] However, in 1-(3-bromophenyl)pyrrolidine, the basicity is significantly attenuated due to the electronic influence of the aromatic substituent.
Several factors contribute to this reduced basicity:
-
Aromatic Delocalization: The nitrogen lone pair can be delocalized into the π-system of the benzene ring. This resonance stabilization is lost upon protonation, making the free amine more stable and thus less basic. A conjugated amine like aniline (pKaH 4.6) is substantially less basic than a non-conjugated amine like cyclohexylamine (pKaH 11.2).[7]
-
Inductive Effect: The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the nitrogen atom, further destabilizing the conjugate acid and reducing the basicity of the amine.
The hydrochloride salt form indicates that the compound exists in its protonated, non-basic state. To use it in reactions requiring the nucleophilic free amine, it must first be neutralized with a suitable base (e.g., NaHCO₃, Et₃N).
Caption: Factors reducing the basicity of the pyrrolidine nitrogen.
Spectroscopic Profile (Predicted)
While specific spectral data for this exact compound is not publicly available from all vendors, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR Spectroscopy:
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Aromatic Region (δ 6.5-7.5 ppm): Four protons on the meta-substituted benzene ring would appear as a complex multiplet or as distinct signals (a triplet, two doublets, and a singlet-like peak) characteristic of a 1,3-disubstituted pattern.
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Aliphatic Region (δ 3.0-3.5 ppm & δ 1.9-2.2 ppm): The pyrrolidine protons would appear as two distinct multiplets. The four protons alpha to the nitrogen (N-CH₂) would be deshielded and appear downfield (approx. δ 3.2-3.4 ppm), while the four beta protons (-CH₂-CH₂-) would appear further upfield (approx. δ 1.9-2.1 ppm).[8]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Region (δ 110-150 ppm): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (around δ 148 ppm), and the carbon attached to bromine (C-Br) would also be distinct (around δ 122 ppm). The other four aromatic carbons would appear in the typical δ 110-130 ppm range.[8]
-
Aliphatic Region (δ 25-50 ppm): Two signals are expected for the pyrrolidine ring carbons. The alpha-carbons would be downfield (approx. δ 47 ppm), and the beta-carbons would be upfield (approx. δ 25 ppm).[8]
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the 2400-2800 cm⁻¹ range would be characteristic of the amine hydrochloride salt (R₂N⁺H₂).
-
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A signal around 1200-1250 cm⁻¹ would indicate the aryl-amine C-N bond.
-
C-Br Stretch: A weak absorption in the 500-650 cm⁻¹ region would correspond to the C-Br bond.
-
Synthesis and Reactivity
1-(3-Bromophenyl)pyrrolidine hydrochloride is itself synthesized for use as a building block. A common and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Caption: General synthetic workflow for 1-(3-Bromophenyl)pyrrolidine HCl.
The key to its utility is the reactivity of the C-Br bond. This site allows the compound to serve as a precursor in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse functional groups at the 3-position of the phenyl ring.
Applications in Research and Development
The structure of 1-(3-Bromophenyl)pyrrolidine makes it an ideal starting point for constructing more complex molecules. Its primary application is in medicinal chemistry as a scaffold for generating libraries of compounds for high-throughput screening. The pyrrolidine moiety often interacts with specific biological targets, while modifications at the bromophenyl position are used to optimize potency, selectivity, and pharmacokinetic properties (ADME).
It is a documented intermediate for compounds targeting:
-
Central Nervous System (CNS) disorders such as depression and anxiety.[3]
-
Neurodegenerative diseases.[3]
-
Chronic pain and inflammation pathways.[3]
Safety, Handling, and Storage
Proper handling of this compound is critical due to its toxicity profile.
GHS Hazard Classification
| Hazard Class | Category | Statement | Pictogram | Source |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
Signal Word: Danger
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[5][9]
-
Hygiene: Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][10]
-
Spills: In case of a spill, avoid dust formation. Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[11]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store locked up.[10]
Experimental Protocols
The following protocols are representative examples of how this compound might be used and are intended for conceptual understanding by trained professionals.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes a typical workflow for using the compound to synthesize a biaryl derivative.
-
Neutralization (Free Base Generation):
-
Dissolve 1-(3-Bromophenyl)pyrrolidine hydrochloride (1.0 eq) in a suitable solvent (e.g., Dichloromethane).
-
Add an aqueous solution of a mild base, such as sodium bicarbonate (1.5 eq).
-
Stir vigorously until gas evolution ceases. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Self-Validation: The free base is typically an oil.
-
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the 1-(3-bromophenyl)pyrrolidine free base (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a degassed solvent system, such as a mixture of Toluene and Water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC indicates reaction progression.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., Ethyl Acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography on silica gel to obtain the desired biaryl product.
-
Protocol 2: Preparation of a Standard Solution for Analysis
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-(3-Bromophenyl)pyrrolidine hydrochloride into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add a suitable solvent (e.g., Methanol or Acetonitrile) to dissolve the solid completely.
-
Dilute to the 10 mL mark with the same solvent and mix thoroughly. Self-Validation: The solid should fully dissolve to give a clear, colorless solution.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to be used for LC-MS or HPLC analysis.
-
Mix thoroughly before injection.
-
Conclusion
1-(3-Bromophenyl)pyrrolidine hydrochloride is a high-value synthetic intermediate whose utility is rooted in a combination of desirable structural features. The basicity of its pyrrolidine nitrogen is tempered by the electronic effects of the aromatic ring, while the brominated phenyl group provides a versatile handle for advanced synthetic modifications. Its established role in the development of CNS-active agents underscores its importance in the drug discovery pipeline. A thorough understanding of its properties, reactivity, and safety considerations, as outlined in this guide, is paramount for any scientist aiming to leverage this powerful building block in their research and development endeavors.
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